N-tert-butyl-N'-3-pyridylthiourea
Description
Properties
IUPAC Name |
1-tert-butyl-3-pyridin-3-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3S/c1-10(2,3)13-9(14)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMHJZDHCHSGAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
A widely cited method involves the synthesis of N-tert-butyl-N'-3-pyridylcarbodiimide (intermediate II ) from N-tert-butyl-N'-3-pyridylthiourea (I ) (Fig. 1). In Method A , thiourea I (12.5 g, 60 mmol) is suspended in dry tetrahydrofuran (THF, 125 mL) and treated with 1.2 M phosgene (COCl₂) in toluene (69 mL) at 0°C. After 5 hours, the mixture is evaporated, and the residue is reacted with N,N-diisopropylethylamine (DIPEA, 20.4 mL, 120 mmol) to yield carbodiimide II quantitatively. This intermediate is subsequently treated with cyanamide (NH₂CN, 3.15 g, 75 mmol) and catalytic DIPEA at 25°C for 20 hours to afford N-tert-butyl-N"-cyano-N'-3-pyridylguanidine (III ) .
Key Advantages :
-
Quantitative conversion of thiourea to carbodiimide.
-
Mild conditions (0–25°C) prevent decomposition of the pyridyl group.
Limitations :
-
Requires handling of toxic phosgene.
-
Cyanamide addition may necessitate prolonged reaction times.
Phosphine-Mediated Thiourea-to-Carbodiimide Conversion
Method B employs triphenylphosphine (Ph₃P, 34.0 g, 130 mmol), carbon tetrachloride (CCl₄, 13.5 mL, 140 mmol), and triethylamine (Et₃N, 14 mL, 100 mmol) in dichloromethane (CH₂Cl₂, 140 mL) under reflux for 2 hours. This method converts N-4-pyridyl-N'-1,2,2-trimethylpropylthiourea to its carbodiimide derivative in 74% yield. While demonstrated for a structurally analogous compound, this approach is adaptable to this compound by modifying the thiourea substrate.
Reaction Mechanism :
-
Ph₃P reacts with CCl₄ to generate phosphorane intermediates.
-
The thiourea’s sulfur atom is oxidized, leading to thiophilic attack and C=S bond cleavage.
-
Elimination of H₂S forms the carbodiimide.
Optimization Insights :
-
Excess Ph₃P ensures complete conversion.
-
Polar aprotic solvents like CH₂Cl₂ enhance reaction efficiency.
Boc-Protected Amine Route
A third strategy leverages di-tert-butyl dicarbonate (Boc₂O) to protect the amine group of 3-chloroaniline before thiourea formation . The Boc-protected aniline is condensed with substituted thioureas under basic conditions, followed by deprotection with trifluoroacetic acid (TFA) or HCl/dioxane. While this method is primarily reported for 3-chloroaniline derivatives, it is applicable to this compound by substituting 3-aminopyridine for 3-chloroaniline.
-
IR : C=S stretching at 1,282–1,243 cm⁻¹.
-
¹H NMR : Aromatic protons at δ 6.69–7.15 ppm; thiourea NH singlet at δ 7.51–7.53 ppm.
-
¹³C NMR : C=S resonance at δ 152.4 ppm.
Yield Considerations :
-
Boc protection achieves >85% yield.
-
Final deprotection steps may reduce overall yield to 64–75%.
Comparative Analysis of Methods
Mechanistic Considerations and Side Reactions
Tertiary alkyl halides like tert-butyl bromide are prone to elimination under basic conditions (E2 mechanism) rather than substitution (SN2) . This explains why direct alkylation of 3-aminopyridine with tert-butyl halides is impractical. Instead, the use of pre-formed tert-butyl intermediates (e.g., Boc groups or tert-butyl isothiocyanate) circumvents elimination, ensuring successful thiourea formation.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-N’-3-pyridylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines. Substitution reactions can lead to various substituted thiourea derivatives .
Scientific Research Applications
N-tert-butyl-N’-3-pyridylthiourea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It may be explored for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of N-tert-butyl-N’-3-pyridylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The pyridyl group enhances its binding affinity and specificity towards certain targets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiourea Derivatives
- Key Observations :
- The C=S bond length in N-(2-Furoyl)-N′-(2-pyridyl)thiourea is 1.667 Å, typical of thioureas with resonance stabilization . This compound likely shares similar bond characteristics.
- Intramolecular hydrogen bonding between the thiourea N-H and pyridyl nitrogen (e.g., N-H⋯N in N-(2-Furoyl)-N′-(2-pyridyl)thiourea) enhances conformational rigidity, a feature absent in phenyl-substituted analogs like 1-tert-Butyl-3-phenylthiourea .
- Substituents like benzoyl () or furoyl () introduce additional resonance effects, whereas tert-butyl groups prioritize steric hindrance over electronic modulation .
Table 2: Functional Comparison of tert-Butyl-Containing Compounds
- Key Observations :
- This compound exhibits dual insecticidal activity, combining rapid toxicity (like imidacloprid) and growth-regulatory effects (like diacylhydrazines) due to its hybrid structure .
- Pyridyl-substituted thioureas (e.g., ) show enhanced bioactivity compared to phenyl analogs, likely due to improved hydrogen bonding and coordination with biological targets .
- Diacylhydrazines with tert-butyl groups () act as insect growth regulators, whereas thiourea derivatives may target different pathways, emphasizing the role of the thiourea moiety .
Q & A
Basic: What synthetic methodologies are effective for preparing N-tert-butyl-N'-3-pyridylthiourea, and how are reaction conditions optimized?
This compound is synthesized via a multi-step approach. A common route involves reacting tert-butyl isothiocyanate with 3-aminopyridine in anhydrous acetonitrile under basic conditions (e.g., triethylamine) at 0–5°C to prevent side reactions . Key intermediates, such as benzoyl isothiocyanate, are generated in situ. Post-synthesis, purification is achieved through recrystallization (using ethyl acetate/acetone mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate high-purity crystals . Yield optimization requires strict temperature control and stoichiometric balancing of reagents to minimize hydrolysis of the isothiocyanate intermediate .
Advanced: How do intramolecular hydrogen bonds and substituent steric effects influence the conformational stability of this compound?
X-ray crystallography reveals that the thiourea moiety forms intramolecular hydrogen bonds (e.g., N–H···S and C–H···O interactions), stabilizing a planar conformation . The tert-butyl group introduces steric hindrance, forcing the pyridyl ring to adopt a dihedral angle of ~50° relative to the thiourea core, which impacts π-π stacking in crystal lattices . Computational studies (DFT or molecular dynamics) can quantify these effects by analyzing bond lengths, angles, and torsional energy barriers .
Basic: Which in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Common assays include:
- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates .
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with concentrations ranging from 1 nM to 100 μM .
- Protein-ligand binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to determine dissociation constants (Kd) .
Controls should include parent thiourea compounds to isolate the tert-butyl group’s contribution .
Advanced: How does the tert-butyl group enhance the pharmacokinetic properties of this compound in preclinical models?
The tert-butyl substituent increases lipophilicity (logP), improving membrane permeability, as shown in Caco-2 monolayer assays . In vivo studies in rodents demonstrate prolonged half-life due to reduced metabolic degradation (cytochrome P450 shielding) . Comparative pharmacokinetic analyses using LC-MS/MS quantify bioavailability changes when substituting tert-butyl with smaller alkyl groups .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent integration (e.g., tert-butyl singlet at ~1.3 ppm) .
- FT-IR : Thiourea C=S stretch at ~1250 cm⁻¹ and N–H bends at ~3300 cm⁻¹ .
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) with UV detection at 254 nm .
- Elemental analysis : Validates empirical formula (e.g., C, H, N, S content) .
Advanced: What computational strategies predict the binding modes of this compound to biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with proteins (e.g., estrogen receptors), highlighting hydrogen bonds between the thiourea sulfur and Arg394 residues . MD simulations (AMBER or GROMACS) assess stability over 100-ns trajectories, revealing conformational flexibility of the pyridyl ring . Free-energy perturbation (FEP) calculations quantify binding affinity changes upon substituting the tert-butyl group with alternative moieties .
Basic: How should this compound be stored to maintain stability in laboratory settings?
Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation . Desiccants (silica gel) mitigate hygroscopicity, which can hydrolyze the thiourea group. Stability studies using accelerated aging (40°C/75% RH for 6 months) confirm no significant degradation via HPLC monitoring .
Advanced: What role does the pyridyl moiety play in the electrochemical properties of this compound?
Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP/ACN) reveals a reversible oxidation peak at +1.2 V (vs. Ag/AgCl) attributed to the pyridyl nitrogen’s lone pair . DFT calculations (B3LYP/6-31G*) correlate this with HOMO localization on the pyridine ring, suggesting redox-mediated biological activity (e.g., ROS generation in cancer cells) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
